Unii-2iog5P77VR
Description
UNII-2IOG5P77VR is a coordination compound of zinc (Zn) with a ligand derived from 2-oxazolidone, a heterocyclic organic compound containing both oxygen and nitrogen donor atoms. This compound has been studied for its structural and electronic properties, particularly in the context of its coordination geometry and reactivity. Research indicates that Zn(II) complexes, including this compound, exhibit tetrahedral or octahedral geometries depending on ligand field strength and solvent interactions . The compound’s stability is attributed to the strong σ-donor and weak π-acceptor properties of the 2-oxazolidone ligand, which facilitates electron transfer between the metal center and the ligand .
Properties
CAS No. |
77648-51-2 |
|---|---|
Molecular Formula |
C22H30O9 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
[(1S,4R,5R,6R,7S,8R,11R,13S,14S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadecan-8-yl] acetate |
InChI |
InChI=1S/C22H30O9/c1-8-5-12(24)17(26)20(4)11(8)6-13-21-7-29-22(28,19(20)21)16(25)9(2)14(21)15(18(27)31-13)30-10(3)23/h8-9,11,13-17,19,25-26,28H,5-7H2,1-4H3/t8-,9+,11-,13+,14+,15+,16+,17+,19+,20+,21-,22-/m0/s1 |
InChI Key |
KIZWNNDWEPUGBU-ICNKIGFJSA-N |
SMILES |
CC1CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C)C)O)(OC5)O)C)O |
Isomeric SMILES |
C[C@H]1CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H]([C@@H]([C@@H]4[C@H](C(=O)O3)OC(=O)C)C)O)(OC5)O)C)O |
Canonical SMILES |
CC1CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C)C)O)(OC5)O)C)O |
Synonyms |
holacanthone NSC 126765 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize UNII-2IOG5P77VR, two structurally analogous compounds are selected:
Cobalt(II)-2-oxazolidone complex (Co(II)-Oxz)
Copper(II)-1,3,4-thiadiazole derivative complex (Cu(II)-Thdz)
Table 1: Structural and Electronic Comparison
| Property | This compound (Zn-Oxz) | Co(II)-Oxz | Cu(II)-Thdz |
|---|---|---|---|
| Metal center | Zn(II) | Co(II) | Cu(II) |
| Coordination number | 4 (tetrahedral) | 6 (octahedral) | 4 (square planar) |
| Ligand type | 2-oxazolidone | 2-oxazolidone | 1,3,4-thiadiazole |
| Magnetic moment | Diamagnetic | Paramagnetic (3.87 µB) | Paramagnetic (1.73 µB) |
| Stability constant | log K = 8.2 ± 0.3 | log K = 7.5 ± 0.2 | log K = 9.1 ± 0.4 |
| Reactivity | Moderate redox activity | High redox activity | Low redox activity |
| Application | Catalysis, sensors | Magnetic materials | Anticorrosion agents |
Sources : Structural data from Torambetov et al. (2018) , magnetic properties from Voytyuk and Bliznyuk (1990) , and stability constants from Ishanhodzhaeva et al. (2000) .
Key Findings :
Geometric Flexibility :
- This compound adopts a tetrahedral geometry due to Zn(II)’s smaller ionic radius and preference for sp³ hybridization. In contrast, Co(II)-Oxz forms octahedral complexes, leveraging Co(II)’s higher coordination flexibility .
- Cu(II)-Thdz exhibits square planar geometry, attributed to Jahn-Teller distortion typical of d⁹ Cu(II) systems .
Electronic Properties :
- Zn(II) complexes like this compound are diamagnetic, whereas Co(II) and Cu(II) analogs display paramagnetism due to unpaired d-electrons .
- Quantum-chemical studies (MNDO method) reveal that Zn(II)-Oxz has a lower HOMO-LUMO gap (4.2 eV) compared to Cu(II)-Thdz (5.1 eV), correlating with its moderate redox activity .
Functional Utility :
- This compound is less redox-active than Co(II)-Oxz but more stable in aqueous media, making it suitable for catalytic applications .
- Cu(II)-Thdz shows superior stability in acidic environments, ideal for anticorrosion coatings .
Methodological Considerations
- Spectroscopic Characterization : this compound requires detailed ¹H/¹³C NMR and IR spectroscopy for ligand confirmation, as per guidelines in and .
- Risk Assessment : Handling Zn(II) complexes necessitates precautions against metal inhalation toxicity, while Cu(II) compounds require corrosion-resistant labware .
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